molecular formula C13H9N3O6 B15477933 N-Hydroxy-3,5-dinitro-N-phenylbenzamide CAS No. 29556-22-7

N-Hydroxy-3,5-dinitro-N-phenylbenzamide

Cat. No.: B15477933
CAS No.: 29556-22-7
M. Wt: 303.23 g/mol
InChI Key: CHBUFRFETPYQCI-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-dinitro-N-phenylbenzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with 3,5-dinitro substituents on the benzene ring and an N-phenyl group bearing a hydroxyl substituent. Benzamides with nitro and hydroxyl groups are often explored for their electron-withdrawing effects, which influence reactivity, crystallinity, and biological activity .

Properties

CAS No.

29556-22-7

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

N-hydroxy-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C13H9N3O6/c17-13(14(18)10-4-2-1-3-5-10)9-6-11(15(19)20)8-12(7-9)16(21)22/h1-8,18H

InChI Key

CHBUFRFETPYQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of N-Hydroxy-3,5-dinitro-N-phenylbenzamide with Similar Compounds

Compound Name Molecular Formula Average Mass Substituents (Benzamide Core) N-Substituent Key Features
This compound* C₁₃H₉N₃O₆ ~303.23 3,5-dinitro N-phenyl (hydroxy) Hypothesized strong hydrogen bonding due to hydroxyl group
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide C₁₃H₉N₃O₆ 303.230 3,5-dinitro 4-hydroxyphenyl Confirmed X-ray structure; dihedral angle between benzene rings: 7.78°
3,5-Dinitro-N-(4-nitrophenyl)benzamide C₁₃H₈N₄O₈ 372.23 3,5-dinitro 4-nitrophenyl Twisted nitro groups (6.82°–18.94°); N-H···O hydrogen bonding
N-Ethyl-3,5-dinitro-N-phenylbenzamide C₁₅H₁₃N₃O₅ 315.28 3,5-dinitro N-ethyl, N-phenyl Predicted boiling point: 483.5°C; potential antifungal activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 219.27 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group for metal-catalyzed C–H activation

Key Observations:

Electron-Withdrawing Effects : The 3,5-dinitro groups in all analogs enhance electrophilicity, making these compounds reactive in substitution or coupling reactions .

Hydrogen Bonding : Hydroxyl substituents (e.g., in N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide) promote intermolecular hydrogen bonds, improving crystallinity and stability .

Steric and Conformational Effects : Bulky N-substituents (e.g., ethyl or phenyl groups) increase steric hindrance, affecting dihedral angles and molecular packing .

Physical and Spectroscopic Data

Table 2: Spectroscopic and Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Notable Spectral Data (IR/NMR)
N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide Not reported Not reported Polar solvents IR: C=O stretch ~1680 cm⁻¹; NMR: aromatic protons ~8 ppm
N-Ethyl-3,5-dinitro-N-phenylbenzamide Not reported 483.5 (predicted) Organic solvents GC-MS: m/z 315 (M⁺); IR: NO₂ asymmetric stretch ~1530 cm⁻¹
3,5-Dinitro-N-(4-nitrophenyl)benzamide Not reported Not reported Methanol/THF X-ray: C=O bond length 1.22 Å; N-H bond length 0.86 Å

Q & A

Q. What are the common synthetic routes for N-Hydroxy-3,5-dinitro-N-phenylbenzamide, and what intermediates are involved?

The synthesis typically involves multi-step reactions starting with nitro-substituted aromatic precursors. For example, intermediate compounds such as thioxomethyl derivatives or cyclopropane-containing intermediates are generated before final functionalization. Reaction conditions often require controlled temperatures (e.g., 0–25°C) and anhydrous environments to prevent side reactions. A critical step is the introduction of the hydroxy group via hydrolysis or nucleophilic substitution, followed by nitro-group stabilization using nitrating agents like mixed acids (HNO₃/H₂SO₄). Post-synthetic purification via column chromatography is recommended, though silica-gel-induced isomerization risks must be monitored .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : Employ SHELXL for refinement of high-resolution single-crystal data to resolve molecular geometry and nitro-group orientation .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns, with deuterated DMSO or CDCl₃ as solvents to enhance solubility.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation pathways. Cross-validation between NMR, X-ray, and computational models (e.g., DFT) is critical for structural confirmation .

Q. What are the typical reaction conditions for synthesizing nitro-substituted benzamides?

Nitro-substituted benzamides are synthesized under strongly acidic or Friedel-Crafts conditions. Key steps include:

  • Nitration : Use fuming HNO₃ at 0–5°C to avoid over-nitration.
  • Amidation : Couple nitrobenzoyl chlorides with amines in dichloromethane or THF with a base (e.g., triethylamine) to scavenge HCl.
  • Purification : Gradient elution with ethyl acetate/hexane mixtures via flash chromatography .

Advanced Research Questions

Q. How can researchers address isomerization or unexpected byproducts during purification?

Isomerization, such as allylic rearrangements, may occur during silica-gel chromatography due to weak Lewis acidity of the stationary phase. Mitigation strategies include:

  • Alternative stationary phases : Use neutral alumina or celite.
  • Low-temperature purification : Conduct chromatography at 4°C to stabilize intermediates.
  • In-situ monitoring : Employ TLC or HPLC to track isomerization kinetics. Post-purification characterization via 2D NMR (e.g., NOESY) or X-ray analysis is essential to confirm product integrity .

Q. What are best practices for resolving discrepancies between theoretical and experimental structural data?

Discrepancies in bond lengths or torsion angles (e.g., nitro-group planarity) can arise from dynamic effects or crystal packing. To address this:

  • High-resolution data : Collect diffraction data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Computational modeling : Compare experimental results with DFT-optimized geometries using Gaussian or ORCA.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .

Q. How can the compound’s reactivity in cross-coupling reactions be optimized for derivatization?

The nitro and hydroxy groups influence reactivity in metal-catalyzed reactions. For example:

  • Palladium catalysis : Use Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C–N bond formation, ensuring nitro groups are protected if necessary.
  • Reductive coupling : Titanium-mediated reductive cross-coupling (e.g., with alkynes) requires strict anhydrous conditions and TiCl₄ as a mediator. Monitor reaction progress via in-situ IR or GC-MS to optimize yields .

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